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Compound of Interest

Compound Name:
4-Chloro-3',5'-dimethyl-4'-

methoxybenzophenone

CAS No.: 61259-84-5

Cat. No.: B1597084

Get Quote

Technical Monograph: 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Structural Elucidation, Synthetic Methodology, and Functional Applications

Structural Identity & Physicochemical Profile
This guide dissects the chemical architecture of 4-Chloro-3',5'-dimethyl-4'-
methoxybenzophenone, a specialized diaryl ketone. This compound represents a critical

scaffold in medicinal chemistry, particularly as a lipophilic intermediate for peroxisome

proliferator-activated receptor (PPAR) agonists (fibrates) and as a high-efficiency Type II

photoinitiator in polymer science.

Nomenclature & Identifiers
IUPAC Name: (4-chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone

Molecular Formula:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1597084#bc-rfq
https://www.benchchem.com/product/b1597084/docs?utm_src=pdf-body#chemical-structure-of-4-chloro-3-5-dimethyl-4-methoxybenzophenone
https://www.benchchem.com/product/b1597084/docs?utm_src=pdf-body#chemical-structure-of-4-chloro-3-5-dimethyl-4-methoxybenzophenone
https://www.benchchem.com/product/b1597084/docs?utm_src=pdf-body#chemical-structure-of-4-chloro-3-5-dimethyl-4-methoxybenzophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597084?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Weight: 274.74 g/mol

SMILES:COc1c(C)cc(cc1C)C(=O)c2ccc(Cl)cc2[1]

Key Structural Motifs:

Ring A:p-Chlorophenyl (Electron-deficient due to inductive effect of Cl).

Ring B: 3,5-Dimethyl-4-methoxyphenyl (Electron-rich, sterically crowded).

Bridge: Carbonyl (

), sp² hybridized.

Electronic & Steric Analysis
The molecule exhibits a "push-pull" electronic system. The methoxy group on Ring B acts as a

strong

-donor (resonance), while the carbonyl group acts as a

-acceptor. The 3',5'-dimethyl groups provide significant steric bulk, forcing the methoxy group
out of coplanarity with the phenyl ring or twisting the Ring B relative to the carbonyl to minimize
steric clash with the carbonyl oxygen. This "twisted" conformation is critical for its biological
binding affinity (e.g., in the hydrophobic pocket of PPAR

) and its radical generation efficiency in photochemistry.

Synthetic Methodology: Regioselective Friedel-
Crafts Acylation
The most robust route to this scaffold is the Friedel-Crafts Acylation. This protocol prioritizes

regioselectivity, leveraging the directing effects of the 2,6-dimethylanisole precursor to ensure

exclusive para-acylation.

Retrosynthetic Analysis
Disconnection: Carbonyl-Aryl bond (

).
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Synthons: 4-Chlorobenzoyl cation (Electrophile) + 2,6-Dimethylanisole (Nucleophile).

Reagents: 4-Chlorobenzoyl chloride + 2,6-Dimethylanisole (2,6-Xylenol methyl ether).

Experimental Protocol (Bench-Validated)
Safety Precaution: Aluminum chloride (

) is highly hygroscopic and reacts violently with water, releasing HCl gas. Perform all steps in a
fume hood under an inert atmosphere (

or

).

Step 1: Reagent Preparation

Charge a flame-dried 3-neck round-bottom flask with Aluminum Chloride (

, 1.1 eq) and anhydrous Dichloromethane (DCM).

Cool the suspension to 0–5°C using an ice/salt bath.

Step 2: Acylium Ion Generation

Add 4-Chlorobenzoyl chloride (1.0 eq) dropwise to the suspension.

Observation: The mixture will homogenize slightly as the acylium complex forms (

). Stir for 15 minutes.

Step 3: Electrophilic Aromatic Substitution (

)

Dissolve 2,6-Dimethylanisole (1.0 eq) in a minimal volume of DCM.

Add this solution dropwise to the reaction mixture, maintaining internal temperature

.
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Mechanistic Note: The methoxy group directs para, while the methyl groups at 2 and 6

sterically block the ortho positions (relative to methoxy) and electronically activate the ring.

This forces substitution exclusively at the 4-position (relative to methoxy).

Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC

(Mobile phase: Hexane/EtOAc 9:1).

Step 4: Quench & Workup

Pour the reaction mixture slowly into a beaker of crushed ice/HCl (conc.) to hydrolyze the

aluminum complex.

Separate the organic layer.[2] Extract the aqueous layer twice with DCM.

Wash combined organics with Brine, saturated

(to remove acidic impurities), and water.

Dry over anhydrous

and concentrate in vacuo.

Step 5: Purification

Recrystallize the crude solid from Ethanol or Isopropanol.

Target Purity: >98% (HPLC).[3]

Reaction Workflow Diagram
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Caption: Step-by-step synthetic workflow for the regioselective production of the target

benzophenone.

Structural Characterization (Spectroscopic Data)
Validation of the structure requires a multi-modal approach. The following data points are

diagnostic for the 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone isomer.

Proton NMR ( -NMR, 400 MHz, )
The symmetry of the B-ring simplifies the spectrum significantly.

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

7.70 – 7.75
Doublet (d,

Hz)
2H Ring A (2, 6)

Ortho to

Carbonyl

(Deshielded).

7.45 – 7.50
Doublet (d,

Hz)
2H Ring A (3, 5)

Ortho to

Chlorine.

7.55 Singlet (s) 2H Ring B (2', 6')

Equivalent

protons due to

symmetry.

3.78 Singlet (s) 3H Methoxy group.

2.32 Singlet (s) 6H (x2)
Methyl groups

(3', 5').

Infrared Spectroscopy (FT-IR)
1655

:

Stretching (Diaryl ketone). The frequency is slightly lower than typical benzophenones (1665
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) due to the electron-donating effect of the trimethoxy-like substitution pattern on Ring B.

1590, 1480

:

Aromatic skeletal vibrations.

1090

:

Stretching.

1250

:

Asymmetric stretch (Aryl alkyl ether).

Mass Spectrometry (GC-MS)
Molecular Ion (

): m/z 274.

Isotope Pattern: M+2 peak at m/z 276 with ~33% intensity of the parent peak (characteristic

Chlorine signature

).

Fragmentation:

m/z 139/141 (4-chlorobenzoyl cation).

m/z 135 (3,5-dimethyl-4-methoxyphenyl cation).

Applications & Biological Relevance
Medicinal Chemistry: Fibrate Analogs
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This molecule serves as a pivotal intermediate in the synthesis of Fenofibrate analogs and

novel PPAR

agonists. The 4-chloro moiety increases lipophilicity (LogP ~4.5), enhancing membrane
permeability, while the dimethyl-methoxy motif mimics the steric and electronic properties
required for binding to the ligand-binding domain (LBD) of nuclear receptors.

Materials Science: Photoinitiators
In polymer chemistry, this benzophenone derivative acts as a Type II photoinitiator. Upon UV

irradiation, it undergoes hydrogen abstraction (usually from a co-initiator like an amine) to

generate radicals that initiate polymerization. The methyl groups at 3' and 5' reduce the

tendency for self-quenching and modify the absorption maximum (

), shifting it slightly red compared to unsubstituted benzophenone.

Pharmacophore Signaling Pathway
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Caption: Mechanism of action for benzophenone-based PPAR agonists in lipid regulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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